Cas no 1806146-69-9 (4-Amino-6-cyano-3-(trifluoromethoxy)pyridine-2-carboxylic acid)

4-Amino-6-cyano-3-(trifluoromethoxy)pyridine-2-carboxylic acid is a versatile organic compound with significant applications in medicinal chemistry. Its unique trifluoromethoxy substituent enhances its reactivity and stability, making it an attractive building block for the synthesis of biologically active molecules. The presence of the cyano and amino groups provides opportunities for further functionalization, facilitating the development of diverse chemical entities. This compound is highly valued for its potential in drug discovery and material science research.
4-Amino-6-cyano-3-(trifluoromethoxy)pyridine-2-carboxylic acid structure
1806146-69-9 structure
Product Name:4-Amino-6-cyano-3-(trifluoromethoxy)pyridine-2-carboxylic acid
CAS No:1806146-69-9
MF:C8H4F3N3O3
MW:247.130871772766
CID:4910761
Update Time:2025-06-20

4-Amino-6-cyano-3-(trifluoromethoxy)pyridine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-6-cyano-3-(trifluoromethoxy)pyridine-2-carboxylic acid
    • Inchi: 1S/C8H4F3N3O3/c9-8(10,11)17-6-4(13)1-3(2-12)14-5(6)7(15)16/h1H,(H2,13,14)(H,15,16)
    • InChI Key: TVXSASRCTZYSRF-UHFFFAOYSA-N
    • SMILES: FC(OC1C(C(=O)O)=NC(C#N)=CC=1N)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 351
  • XLogP3: 1.3
  • Topological Polar Surface Area: 109

4-Amino-6-cyano-3-(trifluoromethoxy)pyridine-2-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A026004016-500mg
4-Amino-6-cyano-3-(trifluoromethoxy)pyridine-2-carboxylic acid
1806146-69-9 97%
500mg
$931.00 2022-04-01
Alichem
A026004016-1g
4-Amino-6-cyano-3-(trifluoromethoxy)pyridine-2-carboxylic acid
1806146-69-9 97%
1g
$1,764.00 2022-04-01

4-Amino-6-cyano-3-(trifluoromethoxy)pyridine-2-carboxylic acid Related Literature

Additional information on 4-Amino-6-cyano-3-(trifluoromethoxy)pyridine-2-carboxylic acid

Introduction to 4-Amino-6-cyano-3-(trifluoromethoxy)pyridine-2-carboxylic acid (CAS No. 1806146-69-9) and Its Emerging Applications in Chemical Biology

4-Amino-6-cyano-3-(trifluoromethoxy)pyridine-2-carboxylic acid, identified by its CAS number 1806146-69-9, is a structurally complex heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile pharmacophoric features. The compound’s molecular framework integrates multiple functional groups, including an amino group, a cyano moiety, and a trifluoromethoxy substituent, which collectively contribute to its unique chemical properties and biological relevance. This introduction delves into the compound’s structural characteristics, synthetic pathways, and its increasingly prominent role in contemporary pharmaceutical research and drug development.

The structural motif of 4-amino-6-cyano-3-(trifluoromethoxy)pyridine-2-carboxylic acid is characterized by a pyridine core, which is a widely recognized scaffold in medicinal chemistry. The presence of an amino group at the 4-position enhances the compound’s potential for further derivatization, enabling the formation of amides, ureas, or other bioactive molecules. The cyano group at the 6-position introduces electrophilic reactivity, facilitating nucleophilic substitution reactions that are crucial for constructing more elaborate pharmacological entities. Additionally, the trifluoromethoxy group at the 3-position contributes to metabolic stability and lipophilicity, key factors in drug design aimed at improving bioavailability and target engagement.

Recent advancements in synthetic methodologies have enabled more efficient access to 4-amino-6-cyano-3-(trifluoromethoxy)pyridine-2-carboxylic acid, making it more accessible for academic and industrial research. One such approach involves multi-step organic transformations starting from commercially available pyridine derivatives. For instance, nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce the cyano and trifluoromethoxy groups sequentially. Alternatively, palladium-catalyzed cross-coupling reactions have been explored to streamline the synthesis while maintaining high regioselectivity. These synthetic strategies underscore the compound’s feasibility for large-scale production and application in high-throughput screening programs.

The biological significance of 4-amino-6-cyano-3-(trifluoromethoxy)pyridine-2-carboxylic acid has been increasingly recognized in recent years, particularly in the context of developing novel therapeutic agents. Studies have highlighted its potential as a precursor for kinase inhibitors, which are critical targets in oncology and inflammatory diseases. The pyridine scaffold is particularly well-suited for modulating protein-protein interactions and enzyme activity due to its ability to engage with hydrogen bond networks and hydrophobic pockets within biological targets. Moreover, the electron-withdrawing nature of the cyano group enhances binding affinity by stabilizing negative charges on transition states.

Emerging research has demonstrated that derivatives of 4-amino-6-cyano-3-(trifluoromethoxy)pyridine-2-carboxylic acid exhibit promising activity against various disease-related pathways. For example, modifications at the 2-carboxylic acid position can yield potent inhibitors of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation and are frequently dysregulated in cancer. Additionally, structural analogs have shown efficacy against Janus kinases (JAKs), which are implicated in autoimmune disorders such as rheumatoid arthritis. These findings underscore the compound’s potential as a lead molecule for drug discovery campaigns targeting chronic inflammatory conditions.

The trifluoromethoxy group in 4-amino-6-cyano-3-(trifluoromethoxy)pyridine-2-carboxylic acid has been particularly noted for its ability to modulate pharmacokinetic properties. Fluoro substitution enhances metabolic stability by preventing rapid degradation by cytochrome P450 enzymes. This characteristic is especially valuable in drug development, where prolonged half-life can lead to improved therapeutic outcomes with fewer dosing regimens. Furthermore, computational modeling studies have revealed that fluorinated pyridines exhibit favorable binding modes within target proteins, often leading to increased potency and selectivity compared to their non-fluorinated counterparts.

In vitro and in vivo studies have begun to elucidate the mechanistic basis of action for compounds derived from 4-amino-6-cyano-3-(trifluoromethoxy)pyridine-2-carboxylic acid. Initial investigations suggest that these derivatives interact with key residues within their respective targets through a combination of hydrogen bonding, π-stacking interactions, and electrostatic complementarity. The amino group provides a critical hydrogen bond donor capability, while the carboxylate moiety allows for salt bridge formation with positively charged residues. Such interactions are essential for achieving high-affinity binding and sustained occupancy of biological macromolecules.

The growing interest in 4-amino-6-cyano-3-(trifluoromethoxy)pyridine-2-carboxylic acid has also spurred innovation in library design and virtual screening approaches. By leveraging structure-based design principles, researchers can rapidly generate novel analogs with optimized pharmacological profiles. High-throughput virtual screening (HTVS) has been employed to identify promising scaffolds from large databases of related compounds. This approach has accelerated hit identification rates significantly while reducing experimental costs associated with traditional screening methods.

Future directions in the study of 4-amino-6-cyano-3-(trifluoromethoxy)pyridine-2-carboxylic acid may explore its potential as an intermediate for next-generation biologics or small-molecule drugs targeting neglected diseases. Collaborative efforts between synthetic chemists and biologists could lead to innovative applications in areas such as antiviral therapy or neurodegenerative disorders. Additionally, advances in green chemistry principles may enable more sustainable synthetic routes for producing this compound on an industrial scale without compromising yield or purity.

In conclusion,4-amino-6-cyano-3-(trifluoromethoxy)pyridine-2-carboxylic acid (CAS No. 1806146-69-9) represents a structurally intriguing molecule with significant untapped potential across multiple therapeutic domains. Its versatile functional groups make it an ideal candidate for further derivatization into bioactive molecules with tailored pharmacological properties。 As research continues to uncover new applications,this compound is poised to play an increasingly important role in pharmaceutical innovation over the coming years.

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